2-(4-Bromophenoxy)propanoate
Description
Contextualization within Brominated Organic Compounds Research
Brominated organic compounds are a broad class of molecules that have found extensive use in various scientific and industrial domains. The incorporation of bromine into an organic framework can significantly alter the molecule's physical and chemical properties, often enhancing its utility. sigmaaldrich.com These compounds are pivotal in organic synthesis, serving as versatile intermediates for creating more complex molecules through reactions like nucleophilic substitution and cross-coupling.
The presence of the bromine atom in compounds like 2-(4-Bromophenoxy)propanoate makes them valuable precursors in the synthesis of pharmaceuticals and agrochemicals. The process of bromination itself is a fundamental transformation in organic chemistry, with ongoing research focused on developing more efficient and environmentally sustainable methods.
Significance in Contemporary Chemical and Biological Research Domains
While extensive, peer-reviewed research specifically on this compound is limited, its structural motifs suggest potential areas of significance. It belongs to the arylpropionic acid derivatives, a class of compounds well-known for their biological activities.
A key area where this compound has been noted is in synthetic chemistry as an intermediate. For instance, a patented method describes the synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid using R-(+)-2-(4-bromophenoxy)propanoic acid as a starting material. sigmaaldrich.com This highlights its role as a building block for other functionalized molecules. The synthesis of 2-(4-Bromophenoxy)propanoic acid itself can be achieved through the halogenation of 2-phenoxypropionic acid. sigmaaldrich.com
Some preliminary data suggests that, like other arylpropionic acids, this compound may possess anti-inflammatory properties, potentially acting as a non-steroidal anti-inflammatory drug (NSAID). There are also indications of potential antimicrobial and antioxidant activities, though these findings require further substantiation through rigorous scientific investigation. The broader class of propionic acid derivatives is known to exert a range of biological effects, from influencing metabolism to having immunosuppressive actions.
Structure
2D Structure
Properties
Molecular Formula |
C9H8BrO3- |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
2-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/p-1 |
InChI Key |
IWXNSVLXICBLHY-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies
Established Synthetic Routes to 2-(4-Bromophenoxy)propanoate
Bromination strategies are fundamental to the synthesis of this compound, targeting either the phenoxy precursor or the propanoic acid moiety to introduce the essential bromine atom.
A primary and direct method for synthesizing the parent acid involves the selective bromination of 2-phenoxypropanoic acid. This electrophilic aromatic substitution reaction targets the para position of the phenoxy group due to the directing effects of the ether oxygen. The bromine atom is introduced onto the aromatic ring, which is activated by the phenoxy group.
One common industrial-scale approach is the bromination of 2-phenoxypropanoic acid using elemental bromine in an aqueous medium. This method is favored for its efficiency and control, leading to high yields of the desired 2-(4-bromophenoxy)propanoic acid while minimizing the formation of ortho or poly-brominated isomers. The presence of the electron-withdrawing propanoic acid group can influence the reactivity of the ring, but the activating effect of the ether linkage predominantly directs the substitution to the position opposite it.
Table 1: Selective Bromination of 2-Phenoxypropanoic Acid
| Starting Material | Reagent | Solvent | Product | Key Feature |
|---|---|---|---|---|
| 2-Phenoxypropanoic acid | Bromine (Br₂) | Aqueous Medium | (2S)-2-(4-Bromophenoxy)propanoic acid | High selectivity for the para-position. |
An alternative strategy involves the bromination of a pre-existing substituted propanoic acid. Research has demonstrated the feasibility of selective bromination of phenyl-containing carboxylic acids. For instance, a novel method for the selective bromination of 2-methyl-2-phenylpropanoic acid to its para-bromo derivative has been developed using bromine in an aqueous medium. google.comgoogle.com This process was found to be highly selective under acidic, neutral, or alkaline conditions, yielding the para-isomer with high purity (up to 99%) and avoiding the use of hazardous halogenated solvents. google.comgoogle.com While a different molecule, this demonstrates the principle of achieving high para-selectivity on a phenyl ring attached to a propanoic acid structure.
Another relevant reaction is the Hell-Volhard-Zelinsky reaction, which allows for the bromination at the α-carbon (the carbon adjacent to the carboxyl group) of a carboxylic acid. This reaction typically uses PBr₃ and Br₂, followed by hydrolysis. beilstein-journals.org Applying this to a phenoxypropanoic acid would result in bromination of the propanoic acid chain itself, rather than the aromatic ring.
Esterification is the crucial final step to convert the synthesized 2-(4-Bromophenoxy)propanoic acid into the target ester, this compound.
The most common method for this conversion is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 2-(4-Bromophenoxy)propanoic acid, with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk
The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, the alcohol is often used in large excess, acting as both a reactant and the solvent. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Table 2: Fischer Esterification of 2-(4-Bromophenoxy)propanoic Acid
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product Example | Application |
|---|---|---|---|---|
| 2-(4-Bromophenoxy)propanoic acid | Methanol (MeOH) | H₂SO₄ | Methyl this compound | Precursor for further synthesis |
| 2-(4-Bromophenoxy)propanoic acid | Ethanol (B145695) (EtOH) | H₂SO₄ | Ethyl this compound | Prodrug synthesis |
Hydrazinolysis represents a derivative reaction starting from an ester of 2-(4-bromophenoxy)propanoic acid. This process is important for creating intermediates used in the synthesis of various heterocyclic compounds.
Specifically, methyl 2-(4-bromophenoxy)propionate can be converted to 2-(4-bromophenoxy)propane hydrazide. nih.gov The synthesis involves dissolving the ester in a solvent like methanol and adding hydrazine (B178648) hydrate (B1144303). The mixture is then heated to reflux for several hours. nih.gov Upon completion, the product precipitates from the solution and can be isolated by filtration and recrystallization. nih.gov
Carboxylic acid hydrazides are valuable intermediates because they can be readily converted into biologically active heterocyles, such as azoles and oxadiazoles. nih.gov
Table 3: Hydrazinolysis of Methyl 2-(4-Bromophenoxy)propionate
| Starting Material | Reagent | Solvent | Reaction Condition | Product |
|---|---|---|---|---|
| Methyl 2-(4-bromophenoxy)propionate | Hydrazine Hydrate (80%) | Methanol | Reflux | 2-(4-Bromophenoxy)propane hydrazide |
Michael Addition of Phenols with Acrylates
The Michael addition, a conjugate addition reaction, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, the corresponding oxa-Michael addition presents a viable, atom-economical pathway. This reaction involves the addition of a nucleophile, in this case, a phenoxide, to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674).
The general mechanism proceeds in three primary steps:
Deprotonation: A base is used to deprotonate the phenol (B47542) (4-bromophenol), forming a more nucleophilic phenoxide ion.
Conjugate Addition: The resulting phenoxide nucleophile attacks the β-carbon of the acrylate ester (e.g., methyl acrylate). This is the key bond-forming step, creating a new carbon-oxygen bond and resulting in an enolate intermediate.
Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or during a workup step, to yield the final 2-(4-phenoxy)propanoate product.
While this method is well-established for various nucleophiles, its specific application for the synthesis of this compound would require careful optimization of reaction conditions to ensure high yields and minimize side reactions.
Industrial Scale Production Considerations
The transition from laboratory-scale synthesis to industrial production necessitates a focus on efficiency, purity, cost-effectiveness, and safety. For compounds like this compound, which belongs to the aryloxyphenoxypropionic acid class often used as herbicides, these considerations are paramount. researchgate.net
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity on an industrial scale is critical for economic viability and product quality. For the synthesis of related phenoxypropionic acids, optimization typically involves a systematic study of several parameters. nih.gov A common industrial route for such compounds is the Williamson ether synthesis, involving the reaction of a phenol with a halo-propionate.
Key parameters for optimization include:
Temperature: Reaction temperature is controlled to ensure a sufficient reaction rate while minimizing the formation of thermal decomposition products or side-products.
Molar Ratios: The stoichiometry of reactants, such as the ratio of 4-bromophenol (B116583) to the propionate (B1217596) reagent, is optimized to drive the reaction to completion and maximize the conversion of the limiting reagent. researchgate.net
Catalyst: In many cases, a catalyst is used to enhance the reaction rate. For instance, in related preparations, potassium iodide has been used as a catalyst in the etherification step. researchgate.net
Solvent: The choice of solvent is crucial for dissolving reactants, facilitating heat transfer, and influencing reaction kinetics.
pH Control: For reactions involving phenoxides, maintaining an appropriate alkaline pH is necessary to ensure the phenol remains deprotonated.
The progress of the reaction is typically monitored using techniques like Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product. google.com Purification often involves extraction, washing with aqueous solutions to remove salts and unreacted starting materials, and final purification by distillation or recrystallization to achieve the desired purity. google.compatsnap.com
Table 1: Factors for Reaction Optimization
| Parameter | Objective | Typical Monitoring Method |
|---|---|---|
| Temperature | Balance reaction rate and selectivity | Thermocouple, Process Control System |
| Molar Ratio | Maximize conversion of limiting reagent | GC, HPLC |
| Catalyst | Increase reaction rate and efficiency | Reaction kinetics analysis |
| Solvent | Ensure reactant solubility and optimal kinetics | Process development studies |
Application of Continuous Flow Reactors
Modern chemical manufacturing is increasingly adopting continuous flow chemistry to overcome the limitations of traditional batch processing. Flow reactors offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net The synthesis of aryl compounds, including those derived from aryl bromides, has been successfully demonstrated in continuous flow systems. nih.govnih.gov
The potential benefits of using continuous flow reactors for the production of this compound include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid control of reaction temperature, which is critical for managing exothermic reactions and improving selectivity.
Improved Mixing: Micromixers integrated into flow systems ensure rapid and efficient mixing of reactants, leading to more uniform reaction conditions and potentially higher yields. nih.gov
Increased Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with handling reactive intermediates or exothermic processes.
Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is typically more straightforward than scaling up batch reactors.
Automation and Control: Flow systems are well-suited for automation, allowing for precise control over parameters like flow rate, residence time, temperature, and pressure. nih.gov A successful scale-up was achieved for the reductive carbonylation of an aryl bromide, producing 3.8 g of product with an 85% isolated yield over a 415-minute operation. nih.gov
Integration of Automated Systems in Production Processes
Automation is a key feature of modern chemical plants, including those that produce herbicides and related chemical intermediates. rayfull.net The use of automated systems significantly enhances production efficiency, consistency, and safety. rayfull.net
In the context of producing this compound, automation can be integrated into several stages of the manufacturing process:
Raw Material Handling: Automated systems can precisely measure and transfer raw materials to the reactor, minimizing human error and exposure to chemicals. rayfull.net
Process Control: A Programmable Logic Controller (PLC) or Distributed Control System (DCS) can manage reaction parameters such as temperature, pressure, and stirring speed in real-time, ensuring the process stays within the optimal window. wahalengineers.com
Purification and Isolation: Automated extraction, filtration, and distillation systems can streamline the downstream processing steps, leading to a more efficient and consistent purification of the final product.
Quality Control: Inline analytical techniques can be integrated into the automated process to monitor product quality throughout the production run, allowing for immediate adjustments if deviations are detected.
Synthesis of Key Intermediates and Precursors in Chemical Transformations
The synthesis of complex molecules often relies on the efficient preparation of key building blocks. For many derivatives of this compound, its methyl ester is a crucial intermediate.
Preparation of Methyl 2-(4-Bromophenoxy)propionate
Methyl 2-(4-Bromophenoxy)propionate serves as a versatile intermediate for the synthesis of other compounds, such as hydrazides, which are precursors to various heterocyclic compounds. A common and effective method for its preparation is the Williamson ether synthesis, followed by esterification, or by reacting 4-bromophenol directly with a methyl 2-halopropionate, such as methyl 2-chloropropionate or methyl 2-bromopropionate.
A general procedure for its synthesis involves:
Reacting 4-bromophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in a solvent like acetone (B3395972) or ethanol to form the sodium or potassium 4-bromophenoxide salt.
Adding methyl 2-chloropropionate to the reaction mixture.
Heating the mixture under reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then worked up by adding water and extracting the product with an organic solvent like ethyl acetate (B1210297).
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
A patent for a related compound, 2-(4-methoxyphenoxy)-propionic acid, describes an industrial method where p-hydroxyanisole is reacted with 2-chloropropionic acid in the presence of a phase transfer catalyst, achieving yields above 90% and purity up to 99.5%. google.com This highlights an efficient industrial approach that could be adapted for the synthesis of Methyl 2-(4-Bromophenoxy)propionate.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromophenol |
| Methyl acrylate |
| 2-(4-phenoxy)propanoate |
| Aryloxyphenoxypropionic acid |
| Potassium iodide |
| 4-bromophenoxide |
| Methyl 2-chloropropionate |
| Methyl 2-bromopropionate |
| Sodium hydroxide |
| Potassium carbonate |
| Ethyl acetate |
| Sodium sulfate |
| 2-(4-methoxyphenoxy)-propionic acid |
| p-hydroxyanisole |
| 2-chloropropionic acid |
| Methyl 2-(4-Bromophenoxy)propionate |
| 2-(4-Bromophenoxy)propanohydrazide |
| 2-(4-bromophenyl)-2-methylpropanoic acid |
| Methyl 2-(4-bromophenyl)-2-methylpropionate |
| 2-bromo-6-methoxynaphthalene |
Synthesis of 2-(4-Bromophenoxy)propanohydrazide
2-(4-Bromophenoxy)propanohydrazide is a crucial intermediate compound, valued for its role in the synthesis of biologically active heterocyclic compounds, such as various azole derivatives. nih.gov The preparation of this hydrazide is a straightforward synthetic process involving the hydrazinolysis of its corresponding ester, methyl 2-(4-bromophenoxy)propionate.
The synthesis is typically carried out by dissolving methyl 2-(4-bromophenoxy)propionate in a suitable solvent, such as methanol. nih.gov To this solution, hydrazine hydrate is added slowly while stirring. The reaction mixture is then heated to reflux for several hours. nih.gov The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the mixture is concentrated and poured into water, causing the solid product to precipitate. The resulting solid is then collected by filtration and can be purified by recrystallization from a solvent system like ethanol/water. nih.gov
Carboxylic acid hydrazides are recognized as important biological agents and serve as key building blocks for synthesizing heterocycles that contain two adjacent nitrogen atoms. nih.gov The title compound, with its C₉H₁₁BrN₂O₂ formula, is specifically utilized as an intermediate for creating heterocyclic systems like 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles. nih.gov
Table 1: Reaction Parameters for the Synthesis of 2-(4-Bromophenoxy)propanohydrazide nih.gov
| Parameter | Details |
| Starting Material | Methyl 2-(4-bromophenoxy)propionate |
| Reagent | Hydrazine hydrate (80%) |
| Solvent | Methanol |
| Reaction Condition | Reflux |
| Reaction Time | ~6 hours (monitored by TLC) |
| Work-up | Concentration, precipitation in water, filtration |
| Purification | Recrystallization from ethanol/water |
Derivatization for Bioactive Molecule Precursors
The compound 2-(4-bromophenoxy)propanohydrazide, synthesized as described previously, is not typically the final bioactive product but rather a versatile precursor that can be readily derivatized into a variety of molecules with potential biological activity. nih.gov Its primary utility lies in its role as an intermediate for the synthesis of bioactive heterocyclic compounds. nih.gov
The hydrazide functional group is highly reactive and serves as a handle for constructing larger, more complex molecular frameworks. A common strategy involves reacting the hydrazide with isocyanates or isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. nih.gov These products are important intermediates in their own right, particularly for the synthesis of azoles under either acidic or basic conditions. nih.gov Azoles are a class of heterocyclic compounds well-known for their broad range of pharmacological activities.
Furthermore, the general class of carboxylic acid hydrazides is widely employed in the creation of other important heterocycles, such as 1,3,4-oxadiazoles. Research on analogous structures, such as those derived from 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole, has demonstrated significant potential for developing new anticancer and antimicrobial agents. rsc.org These studies underscore the value of the hydrazide moiety as a key structural component for generating libraries of compounds for biological screening.
Table 2: Examples of Bioactive Molecules Derived from Hydrazide Precursors
| Precursor Intermediate | Resulting Heterocycle Class | Associated Biological Activity |
| Semicarbazides | Azoles | Broad pharmacological activities nih.gov |
| Thiosemicarbazides | Azoles | Broad pharmacological activities nih.gov |
| Hydrazides | 1,3,4-Oxadiazoles | Anticancer, Antimicrobial nih.govrsc.org |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions of 2-(4-Bromophenoxy)propanoate
Nucleophilic substitution reactions can occur at two primary locations on the molecule: the carbon atom bonded to the bromine on the aromatic ring and the carbonyl carbon of the ester moiety. ksu.edu.sapressbooks.pub
The bromine atom on the phenyl ring is susceptible to substitution by various nucleophiles, typically through metal-catalyzed processes. These reactions are fundamental in modifying the aromatic core of the molecule.
Copper-Catalyzed and Palladium-Catalyzed Amination: The transformation of aryl halides into aryl amines is a crucial reaction in organic synthesis. chemistryviews.org For a substrate like this compound, the bromine atom can be replaced by an amino group through reactions like the Buchwald-Hartwig amination or Ullmann-type condensations. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary alkyl or aryl amines. acs.orgacs.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For this compound, this would result in the corresponding 2-(4-aminophenoxy)propanoate derivative.
Ullmann Condensation: This copper-catalyzed method is another pathway for C-N bond formation. wikipedia.orgwikipedia.org While traditional Ullmann reactions require harsh conditions, modern protocols use soluble copper catalysts with ligands, enabling the reaction to proceed under milder temperatures. chemistryviews.orgorganic-chemistry.org These reactions are effective for coupling aryl halides with amines, and the reactivity order is typically Ar-I > Ar-Br > Ar-Cl. wikipedia.orgmdpi.com
The choice of catalyst system and reaction conditions can be tailored based on the specific amine being used and the presence of sensitive functional groups, such as the ester in the substrate. nih.gov Continuous flow processing has been shown to intensify amination reactions of aryl halides, allowing for safe operation at elevated temperatures and improving yields. nih.gov
| Reaction Type | Nucleophile | Catalyst System | General Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Ammonia (B1221849), Primary/Secondary Amines | Palladium complex (e.g., Pd₂(dba)₃) + Phosphine ligand | 2-(4-Aminophenoxy)propanoate derivatives |
| Ullmann Condensation (C-N Coupling) | Aniline derivatives, Alkylamines | Copper(I) salt (e.g., CuI) + Ligand (e.g., diamine) | N-Aryl amine derivatives |
| Ullmann Ether Synthesis (C-O Coupling) | Phenols, Alcohols | Copper salt/oxide | Aryl ether derivatives |
The ester group of this compound can undergo nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-Bromophenoxy)propanoic acid, under either acidic or basic conditions. chegg.com This reaction is a standard transformation for converting esters to their parent acids. scbt.com
Amidation: Reaction with ammonia or a primary or secondary amine can convert the ester into the corresponding amide, 2-(4-Bromophenoxy)propanamide. This transformation typically requires heating or catalysis and is a common method for synthesizing amide derivatives from esters.
These reactions at the ester moiety generally leave the C-Br bond on the aromatic ring intact, demonstrating the chemoselectivity possible with this substrate.
Cross-Coupling Reaction Pathways
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide portion of this compound is an excellent substrate for such transformations.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org For this compound, the C(sp²)-Br bond can react with various aryl or vinyl boronic acids (or their esters) to form a new C-C bond. nih.gov
The catalytic cycle involves three main steps: wikipedia.org
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond of this compound.
Transmetalation: The organic group from the organoboron species is transferred to the palladium complex.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.
This reaction is highly tolerant of various functional groups, making it suitable for complex molecules like this compound. nih.gov The ester group is typically unaffected by the mild conditions of the Suzuki coupling. organic-chemistry.org
A direct application of the Suzuki coupling is the synthesis of biarylpropanoic acid derivatives. youtube.com By reacting this compound with a substituted or unsubstituted arylboronic acid, a variety of biaryl compounds can be synthesized. These products are of interest in medicinal chemistry and materials science.
Other cross-coupling reactions can also be employed:
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an aryl-alkyne derivative. wikipedia.orglibretexts.org This method could be used to introduce an alkynyl substituent in place of the bromine atom. A domino intermolecular Sonogashira coupling has been reported for similar alkyl 2-(2-bromophenoxy)acetate substrates. organic-chemistry.org
Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl. wikipedia.org While less common for creating unsymmetrical biaryls, modern variations have improved its scope.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex + Base | Biarylpropanoic acid derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | Aryl-alkyne derivative |
| Ullmann Reaction | Aryl Halide | Copper (stoichiometric or catalytic) | Symmetric biaryl derivative |
Redox Reaction Studies
The this compound molecule possesses sites that can undergo both oxidation and reduction.
Reduction: The bromine atom on the aromatic ring can be removed via catalytic hydrogenation. Using a catalyst like Palladium on carbon (Pd-C) with hydrogen gas (H₂), the aryl bromide can be reduced to the corresponding debrominated compound, 2-phenoxypropanoate.
Oxidation: The propanoic acid chain can be susceptible to oxidation under strong oxidizing conditions. For instance, using a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions could potentially lead to cleavage of the side chain or other oxidative transformations.
These redox reactions further highlight the chemical versatility of the compound, allowing for modification at either the aromatic ring or the aliphatic side chain.
Oxidation of Aromatic and Alkyl Moieties
The oxidation of the this compound structure can theoretically occur at two primary sites: the aromatic ring and the alkyl (propanoate) side chain.
Aromatic Moiety: The bromine atom on the phenyl ring is an ortho-, para- director and is deactivating. However, the ether linkage is an activating group, also directing ortho- and para-. Oxidation of the aromatic ring can lead to the introduction of hydroxyl groups, though this often requires specific enzymatic or catalytic systems. For instance, the conversion of 2-(4-bromophenoxy)propionic acid to 2-(4-hydroxyphenoxy)propionic acid involves the displacement of the bromine atom, a reaction that can be facilitated by a copper catalyst in an alkaline solution at elevated temperatures and pressures. google.com This process, however, is a nucleophilic substitution rather than a direct oxidation of a C-H bond on the ring.
Alkyl Moiety: The alkyl portion of the molecule, specifically the tertiary carbon of the propanoate group, is a potential site for oxidation. However, the carboxylic acid group is generally resistant to further oxidation under standard conditions.
Reduction of Carboxylic Acid and Ester Functional Groups
The carboxylic acid or ester functional group of this compound can be reduced to the corresponding primary alcohol, 2-(4-bromophenoxy)propan-1-ol. This transformation is a standard reaction in organic synthesis and can be achieved using powerful reducing agents.
Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. These reagents are capable of reducing both carboxylic acids and esters efficiently. The choice of reagent can sometimes depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
For example, studies on the reduction of similar propanoic acid derivatives have demonstrated high selectivity and yield. The reduction of propanoic acid to 1-propanol (B7761284) can be achieved with up to 92% selectivity using palladium-promoted tungsten oxide on a titania support (Pd-WOx/TiO₂) at 433 K in the presence of hydrogen gas. researchgate.net While this specific example does not use this compound, the methodology is applicable to the reduction of the carboxylic acid function in this molecule.
Reduction of Hydrazono Groups
The reduction of a hydrazono group is a relevant transformation for derivatives of this compound. This process first requires the synthesis of a hydrazone derivative, typically by reacting a ketone precursor with hydrazine (B178648) or a substituted hydrazine.
For instance, a precursor like methyl 2-(4-acetylphenoxy)propanoate can be synthesized and then potentially converted to a hydrazone. epo.org The subsequent reduction of the hydrazono group (-C=N-NH₂) to a hydrazino group (-CH-NH-NH₂) or further to an amino group (-CH-NH₂) can be accomplished using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The specific product obtained depends on the reaction conditions and the reducing agent employed.
Carboxylic Acid Derivatization Mechanisms
Amidation Reactions
The carboxylic acid of 2-(4-bromophenoxy)propanoic acid can be readily converted into a wide range of amides through various amidation reactions. nih.gov These reactions are fundamental in the synthesis of new chemical entities with potential biological activity.
Direct amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. sciepub.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. sciepub.com
Alternatively, borate (B1201080) esters such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) have been shown to be effective reagents for direct amidation, allowing the reaction to proceed under mild conditions with equimolar amounts of the acid and amine. nih.gov Another approach involves the use of boric acid as a catalyst, which is considered a greener method. sciepub.com The reaction is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate. sciepub.com
The following table summarizes various amidation methods:
Table 1: Amidation Reaction Methods| Coupling Agent/Catalyst | Reaction Conditions | Notes |
|---|---|---|
| DCC, EDC/HOBt | Typically room temperature in an organic solvent like DCM or DMF. | Widely used in peptide synthesis, can produce urea (B33335) byproducts. sciepub.com |
| B(OCH₂CF₃)₃ | MeCN, 80 °C | Operationally simple and can be carried out open to the air. nih.gov |
| Boric Acid | Toluene, reflux with Dean-Stark trap | A greener alternative, the reaction time can be optimized by adjusting the catalyst loading. sciepub.com |
Esterification Processes
Esterification of 2-(4-bromophenoxy)propanoic acid is a common transformation to produce various ester derivatives. anokaramsey.edu The most classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. epo.organokaramsey.edu The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed as it is formed.
For example, the synthesis of methyl 2-(4-bromophenyl)-2-methylpropanoate has been achieved by reacting the corresponding carboxylic acid with methanol (B129727) and sulfuric acid at reflux. google.com This method is directly applicable to the esterification of 2-(4-bromophenoxy)propanoic acid.
Another method involves the reaction of the potassium salt of the carboxylic acid with an alkyl halide. For instance, methyl 2-(4-acetylphenoxy)propanoate was synthesized by reacting the potassium salt of 4-hydroxyacetophenone with methyl 2-bromopropanoate. epo.org A similar Williamson ether synthesis approach can be envisioned starting from 4-bromophenol (B116583) and an appropriate propanoate ester.
The following table provides an overview of esterification methods:
Table 2: Esterification Reaction Methods| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction; often requires removal of water. epo.organokaramsey.edu |
| Alkylation of Carboxylate Salt | Carboxylate Salt, Alkyl Halide | Typically in a polar aprotic solvent like DMF. | A variation of the Williamson ether synthesis. epo.org |
Other Significant Reaction Pathways
Besides the reactions discussed above, 2-(4-bromophenoxy)propanoic acid can undergo other transformations. One notable reaction is the nucleophilic aromatic substitution of the bromine atom. As mentioned earlier, the bromine can be displaced by a hydroxyl group using a copper catalyst in an alkaline medium to yield 2-(4-hydroxyphenoxy)propionic acid. google.com
Furthermore, the aromatic ring can be subject to other electrophilic substitution reactions, although the presence of the deactivating bromine atom might require harsh reaction conditions. The specific outcome of such reactions would depend on the directing effects of both the bromo and the phenoxypropanoic acid substituents.
Hydrazone Formation
Hydrazone derivatives of this compound are synthesized through a two-step process. The first step involves the formation of a hydrazide intermediate. Specifically, methyl 2-(4-bromophenoxy)propionate is reacted with hydrazine hydrate (B1144303), typically in a solvent like methanol under reflux conditions, to yield 2-(4-bromophenoxy)propanehydrazide. nih.gov This hydrazide is a crucial intermediate for creating various heterocyclic compounds. nih.gov
The second step is the classic condensation reaction between the synthesized 2-(4-bromophenoxy)propanehydrazide and an appropriate aldehyde or ketone. nih.gov This reaction forms the characteristic –CO–NH–N=CH– moiety of acylhydrazones. nih.gov The reaction time is determined experimentally, often by monitoring the reaction's progress using thin-layer chromatography (TLC). nih.govnih.gov The resulting hydrazone product, such as 2-((E)-{2-[2-(4-bromophenoxy)propanoyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate or 4-Br-2-(2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoyl)ph 3,4-dimethoxybenzoate, can then be isolated and purified. sigmaaldrich.comsigmaaldrich.com
Table 1: Synthesis of 2-(4-bromophenoxy)propanehydrazide
| Parameter | Details | Source |
|---|---|---|
| Starting Material | Methyl 2-(4-bromophenoxy)propionate | nih.gov |
| Reagent | Hydrazine hydrate (80%) | nih.gov |
| Solvent | Methanol | nih.gov |
| Reaction Condition | Reflux | nih.gov |
| Monitoring | Thin-Layer Chromatography (TLC) | nih.gov |
| Work-up | The reaction mixture is concentrated and poured into water to precipitate the solid product. | nih.gov |
| Purification | Recrystallization from an ethanol (B145695)/water mixture. | nih.gov |
Mechanistic Insights into Reactivity Profiles
The chemical behavior of this compound is dictated by a combination of electronic and steric factors originating from its molecular structure.
Influence of Bromine Substituent on Electron-Withdrawing Properties
This net electron-withdrawing character enhances the acidity of the corresponding precursor, 4-bromophenol, facilitating the formation of the phenoxide ion required for the synthesis of the ether linkage. plos.org This effect is crucial in nucleophilic substitution reactions where the phenoxide acts as the nucleophile. plos.org The electron-withdrawing nature of the bromine substituent also influences the reactivity of the entire aromatic system toward electrophiles and affects the stability of reaction intermediates.
Steric Effects Governing Reaction Rates
Steric hindrance plays a critical role in the reaction kinetics of this compound derivatives. The presence of the methyl group on the alpha-carbon of the propanoate side chain, as well as the bromine atom on the aromatic ring, can impede the approach of reagents. This is particularly relevant in reactions targeting the carbonyl group of the ester or acid.
Studies on analogous systems have shown that bulky substituents can significantly lower reaction rates by creating a more hindered transition state. researchgate.net For example, in anchimerically assisted elimination reactions, the tendency for a reaction to proceed via a specific pathway can decrease as the size of substituents near the reaction center increases, due to unfavorable steric interactions in the transition state. researchgate.net Similarly, bulky substituents on aromatic rings can sterically inhibit reactions at adjacent positions. rsc.org
Electrophilic Aromatic Substitution Directing Effects
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. Both the ether group (-OR) and the bromine atom are classified as ortho-, para-directors. youtube.com This is because their lone pairs can be donated via resonance to stabilize the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions.
In this compound, the para-position relative to the ether linkage is already occupied by the bromine atom. Therefore, incoming electrophiles are directed primarily to the two ortho-positions (C2 and C6) relative to the ether group. The bromine atom also directs to its ortho-positions, which are the same C2 and C6 carbons (and are meta to the ether group). The activating effect of the ether group is generally stronger than the deactivating effect of the halogen, making the positions ortho to the ether linkage the most probable sites for substitution. youtube.com
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -O-R (Ether) | Activating | Ortho, Para | Increases ring nucleophilicity |
| -Br (Bromo) | Deactivating | Ortho, Para | Decreases ring nucleophilicity |
Quinonoid Intermediate Formation in Decarboxylation
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While the simple decarboxylation of phenoxypropanoic acids is not a common reaction without specific functionalities (like a beta-keto group), the formation of quinonoid intermediates is a key mechanistic feature in the decarboxylation of related phenolic acids and other biochemical reactions. masterorganicchemistry.comyoutube.com
A quinonoid intermediate is a resonance structure that can stabilize a negative charge developed during a reaction, such as the carbanion formed after the cleavage of a C-C bond. researchgate.net In enzymatic reactions, the formation of a transient carbanion is often stabilized by a quinonoid intermediate, which has a distinct spectroscopic signature. researchgate.netnih.gov These intermediates are highly reactive species that readily undergo further reactions to regain the stability of the aromatic system. youtube.com In the context of a potential decarboxylation or other transformations of this compound derivatives, the phenoxy moiety could theoretically participate in stabilizing charged intermediates through the formation of quinonoid-like structures.
Investigation of Side Reactions and Byproduct Formation
Several side reactions and byproducts can occur during the synthesis and transformation of this compound and its derivatives.
Incomplete Reactions : In the synthesis of the hydrazide from the corresponding methyl ester, an incomplete reaction will result in the starting ester, methyl 2-(4-bromophenoxy)propionate, remaining as an impurity in the final product. nih.gov
Lactone Formation : In reactions involving decarboxylation, particularly under radical conditions, intramolecular cyclization can occur. For example, studies on the decarboxylation of dicarboxylic acids have shown the formation of lactones as significant byproducts. acs.org Depending on the reaction conditions, a derivative of this compound could potentially form a lactone byproduct.
Ring Deactivation : The use of excessively harsh bases during synthesis can lead to unwanted side reactions, including potential deactivation of the aromatic ring, which could lower the yield of the desired product. plos.org
Double Halogenation/Decarboxylation : In processes like halodecarboxylation, excessive electrophilic halogenation can occur, sometimes followed by decarboxylation, leading to poly-halogenated phenols as byproducts. acs.org
Careful control of reaction conditions, stoichiometry of reagents, and choice of solvents and bases is essential to minimize these side reactions and maximize the yield of the desired product.
Isomerization during Bromination (e.g., Para/Meta Selectivity)
The synthesis of this compound involves the bromination of a precursor phenoxypropanoate. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents on the benzene ring. The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring, thereby stabilizing the arenium ion intermediate.
In the context of producing the para-bromo isomer, the substitution is directed to the position opposite the phenoxypropanoate group. Research on analogous compounds, such as the bromination of 2-methyl-2-phenylpropanoic acid, demonstrates a high degree of selectivity for the para position. google.comgoogle.com This preference can be attributed to steric hindrance at the ortho positions caused by the bulky phenoxypropanoate side chain, which makes the para position more accessible to the incoming electrophile (bromine).
While the formation of the meta-isomer is electronically disfavored, it can occur to a minor extent. The relative yields of the isomers are dependent on the specific reaction conditions, including the choice of brominating agent and solvent. For instance, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to predominantly yield the para-substituted product. google.comgoogle.com
The following table summarizes the expected selectivity in the bromination of a phenoxypropanoate to form this compound, based on established principles of electrophilic aromatic substitution.
| Position | Directing Effect of Phenoxy Group | Steric Hindrance | Expected Product Yield |
| Ortho | Activating | High | Minor |
| Meta | Deactivating | Low | Negligible |
| Para | Activating | Low | Major |
Decarboxylation Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). For this compound, this transformation would lead to the formation of 1-bromo-4-ethoxybenzene. The decarboxylation of carboxylic acids and their esters can be initiated through several mechanisms, often requiring heat or a catalyst. acs.org
One potential pathway for the decarboxylation of the corresponding carboxylic acid, 2-(4-bromophenoxy)propanoic acid, is a halodecarboxylation reaction. This process involves the cleavage of the carbon-carbon bond adjacent to the carboxyl group and the trapping of the resulting intermediate with a halogen source. acs.org While this is more of a synthetic route to organohalides from carboxylic acids, the underlying principles of C-C bond cleavage are relevant.
A more direct decarboxylation pathway for this compound itself would likely proceed through the formation of a carbanionic intermediate upon heating. The stability of this intermediate is crucial for the reaction to occur. The presence of the electron-withdrawing bromine atom on the phenyl ring could have a modest influence on the stability of any intermediates formed during the reaction.
The general mechanism for the decarboxylation of a β-keto acid, which shares some structural similarities, involves the formation of a cyclic transition state. However, for a simple phenoxypropanoate, the reaction is less facile and typically requires more forcing conditions. The reaction can be conceptualized to proceed via the following general steps:
Protonation of the carbonyl oxygen (if an acid catalyst is present) or formation of an enolate.
Cleavage of the C-C bond between the alpha-carbon and the carboxyl group, leading to the release of CO2.
Formation of the final product.
The efficiency and preferred pathway for the decarboxylation of this compound would be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of catalysts. acs.org
Stereochemical Aspects of 2 4 Bromophenoxy Propanoate
Inherent Chiral Nature of the Compound
2-(4-Bromophenoxy)propanoate possesses a single stereocenter at the C2 carbon of the propanoate moiety, the point of attachment for the 4-bromophenoxy group. This chiral center means the compound can exist as two non-superimposable mirror images, known as enantiomers: (S)-2-(4-bromophenoxy)propanoate and (R)-2-(4-bromophenoxy)propanoate.
These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions, and in their reactivity with other chiral compounds. The specific configuration, denoted as (S) or (R), is determined by the Cahn-Ingold-Prelog priority rules. The bromine atom at the para position of the phenoxy ring influences the molecule's electronic properties but does not directly participate in the chirality of the propanoate backbone. elsevierpure.com The chiral nature of this and similar compounds is fundamental to their application in fields where specific stereoisomers are required for desired biological activity or chemical reactivity.
Stereoselective Synthesis Methodologies
The synthesis of enantiomerically pure or enriched this compound is a significant objective in organic chemistry. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through various strategies, including the retention of an existing chiral center or the creation of a new one with a preferred configuration.
Retention of Chiral Configuration in Synthetic Transformations
In many chemical transformations, it is crucial to maintain the pre-existing stereochemical integrity of a chiral starting material. For derivatives of this compound, mild reaction conditions are often employed to prevent racemization at the stereocenter. For instance, in the synthesis of amides from (2S)-2-(4-bromophenoxy)propanoic acid, the use of standard coupling reagents under controlled temperatures ensures that the (2S)-configuration is preserved in the final product. elsevierpure.com Similarly, derivatization of related chiral compounds for analytical purposes, such as HPLC analysis, has been shown to proceed with negligible loss of stereochemical purity. nih.gov
| Starting Material | Reagents | Product | Stereochemical Outcome |
| (2S)-2-(4-Bromophenoxy)propanoic acid | SOCl₂, then NH₃ or RNH₂ | 2-(4-Bromophenoxy)propanamide | Retention of (2S)-configuration elsevierpure.com |
| Optically pure CMPP enantiomers | Derivatization agents | Amide derivatives of CMPP | Negligible racemization nih.gov |
Enantioselective Approaches in Synthesis
When a racemic mixture is the starting point, or when the chiral center is created from an achiral precursor, enantioselective methods are employed to favor the formation of one enantiomer over the other.
One common approach is kinetic resolution . This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material). For the broader class of 2-aryloxypropanoic acids, a notable method involves enantioselective esterification using a chiral acyl-transfer catalyst, which allows for the effective separation of the racemic acid into an optically active acid and its corresponding ester with high enantioselectivity. elsevierpure.com
Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantiomerically enriched product. For instance, the asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters, a related class of compounds, has been achieved with high enantioselectivity using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand like Walphos W008-1. nih.gov
The use of chiral auxiliaries is another established method. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For α-arylpropanoic acids, 1,3-dithiane (B146892) 1-oxide units have been used as stereocontrolling elements to produce the desired enantiomers in high enantiomeric excess. rsc.org
Enzymatic resolution offers a highly selective alternative. Enzymes can distinguish between enantiomers with remarkable precision. For example, enzymatic deracemization has been successfully applied to fluorinated arylcarboxylic acids, where one enantiomer is selectively transformed, allowing for the isolation of the other in high enantiomeric purity. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is also a widely used technique for the analytical and preparative separation of enantiomers from a racemic mixture. nih.gov
| Method | Key Reagent/Catalyst | Substrate Class | Outcome |
| Kinetic Resolution | (+)-Benzotetramisole (chiral acyl-transfer catalyst) | Racemic 2-aryloxypropanoic acids | Optically active acids and esters with high enantioselectivity elsevierpure.com |
| Asymmetric Hydrogenation | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) / Walphos W008-1 | β-aryloxy-α,β-unsaturated esters | Saturated esters with high enantioselectivity nih.gov |
| Chiral Auxiliary | 1,3-Dithiane 1-oxide (DiTOX) | α-Arylpropanoic acids | (+)-α-Arylpropanoic acids in high enantiomeric excesses rsc.org |
| Enzymatic Deracemization | Enzymes | Fluorinated arylcarboxylic acids | Enantiomerically enriched acids and esters mdpi.com |
| Chiral HPLC | Chiral stationary phase | Racemic propranolol (B1214883) nitro-analogues | Separation of individual enantiomers nih.gov |
Diastereoselective and Enantioselective Chemical Transformations
When a molecule already contains a chiral center, as in the case of an enantiomer of this compound, its reactions with other reagents can lead to the formation of diastereomers. Diastereoselective reactions are those in which one diastereomer is preferentially formed over others. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.
A well-known example of a diastereoselective reaction is the Evans aldol (B89426) reaction . By using a chiral auxiliary, such as an oxazolidinone, it is possible to control the formation of new stereocenters relative to the existing one, leading to products with high diastereoselectivity and enantioselectivity. While not a direct transformation of this compound itself, this principle is broadly applicable in organic synthesis.
The determination of the absolute configuration of chiral molecules often relies on diastereoselective reactions. By reacting a chiral compound with a chiral derivatizing agent, a mixture of diastereomers is formed. The distinct physical and spectroscopic properties of these diastereomers, particularly in NMR spectroscopy, allow for the assignment of the absolute stereochemistry of the original molecule. For example, α-methoxyphenylacetic acid (MPA) is a common chiral derivatizing agent used for this purpose. nih.gov
In more complex syntheses, the stereochemistry of a starting material can direct the formation of subsequent stereocenters. For instance, in the synthesis of pederic acid derivatives, a highly diastereoselective aldol reaction was a critical step in establishing the correct relative stereochemistry of the product. nih.gov
Advanced Analytical Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 2-(4-Bromophenoxy)propanoate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound would include a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and signals corresponding to the aromatic protons on the bromophenyl ring. The splitting patterns (e.g., doublet, quartet) arise from spin-spin coupling between adjacent non-equivalent protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for the methyl carbon, the methine carbon, the carbonyl carbon of the ester, and the carbons of the aromatic ring. The chemical shifts of these carbons are indicative of their electronic environment.
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY and HSQC, provide further clarity on the molecular structure by showing correlations between nuclei. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu In a COSY spectrum of this compound, a cross-peak would be observed between the signals of the methyl protons and the methine proton, confirming their connectivity. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch An HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, and between the methine proton signal and the methine carbon signal. epfl.chyoutube.com This is invaluable for unambiguously assigning the carbon resonances. epfl.ch Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. epfl.ch
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| CH₃ | ~1.6 | ~18 | Doublet |
| CH | ~4.8 | ~72 | Quartet |
| Aromatic CH | ~6.8 - 7.4 | ~116 - 132 | Multiplets |
| Aromatic C-Br | - | ~117 | - |
| Aromatic C-O | - | ~156 | - |
| C=O | - | ~173 | - |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
A strong absorption band is expected in the region of 1730-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The presence of the ether linkage (Ar-O-C) would be indicated by C-O stretching vibrations, typically appearing in the fingerprint region between 1200 cm⁻¹ and 1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹ , while the aliphatic C-H stretching of the propanoate chain would be observed just below 3000 cm⁻¹ . docbrown.info The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹ .
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1730 - 1750 | Strong |
| C-O (Ether, Asymmetric) | 1200 - 1300 | Strong |
| C-O (Ether, Symmetric) | 1000 - 1100 | Strong |
| Aromatic C-H | >3000 | Medium to Weak |
| Aliphatic C-H | <3000 | Medium |
| C-Br | 500 - 600 | Medium to Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry can be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
The molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by two m/z units would be expected for the molecular ion and any bromine-containing fragments. docbrown.info
Common fragmentation pathways for esters include cleavage alpha to the carbonyl group. libretexts.org For this compound, this could lead to the loss of the propanoate side chain or fragments thereof. Fragmentation of the ether bond is also possible. miamioh.edu The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the compound. chim.lunih.gov
Chromatographic Separation and Analysis
Chromatographic techniques are employed to separate this compound from mixtures, either for purification or for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds.
Reverse-Phase C18 HPLC: In this widely used HPLC mode, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. obrnutafaza.hrwindows.net this compound, being a moderately nonpolar compound, can be effectively separated and quantified using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound can be adjusted by varying the composition of the mobile phase.
Chiral HPLC: Since this compound possesses a chiral center at the second carbon of the propanoate chain, it exists as a pair of enantiomers. Chiral HPLC is essential for the separation and quantification of these individual enantiomers. nih.govphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com The choice of the specific chiral column and mobile phase is critical for achieving successful enantiomeric resolution. tsijournals.comnih.gov
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, particularly its ester form, is generally amenable to GC analysis. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC can be used to assess the purity of this compound and to quantify it in various matrices. For the analysis of related bromophenols in water, a derivatization to their acetate (B1210297) esters followed by GC-MS has been shown to be an effective method. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions in real-time. libretexts.orgthieme.de It is a simple, rapid, and cost-effective method to determine the consumption of starting materials and the formation of products. libretexts.orgukessays.com In the synthesis of this compound and its derivatives, TLC is used to track the conversion of reactants, such as eugenol (B1671780) or other precursors. walisongo.ac.id
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. ukessays.comrsc.org A standard reference spot of the starting material and a "co-spot" containing both the reaction mixture and the starting material are also applied to the plate. libretexts.orgrochester.edu The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of nonpolar and polar solvents. For related compounds, a mobile phase of n-hexane and ethyl acetate in a 5:1 ratio has been effectively used. walisongo.ac.id
After the solvent front moves up the plate, the plate is dried and visualized. rsc.org Since this compound contains a phenyl ring, it is UV active and can be visualized under a UV lamp. orgsyn.org The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. libretexts.orgnih.gov
Table 1: Typical Parameters for TLC Reaction Monitoring
| Parameter | Description | Example |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 rsc.org |
| Mobile Phase (Eluent) | A solvent or solvent mixture that moves up the plate. | n-hexane:ethyl acetate (5:1) walisongo.ac.id |
| Sample Application | Spotting the starting material, reaction mixture, and a co-spot. rochester.edu | Capillary micropipette ukessays.com |
| Visualization | Method used to see the separated spots. | UV light, iodine chamber rsc.org |
Column Chromatography for Purification (e.g., Silica Gel)
Following synthesis, column chromatography is a fundamental technique for the purification of this compound from unreacted starting materials, by-products, and other impurities. walisongo.ac.id This method separates compounds based on their differential adsorption to a stationary phase packed within a column.
For the purification of this compound and similar compounds, silica gel is the most commonly used stationary phase due to its effectiveness in separating molecules of varying polarity. walisongo.ac.idrsc.org Silica gel with a particle size of 40 to 63 µm (230-400 mesh) is often preferred for flash column chromatography as it provides higher surface area and more efficient separation. orgsyn.org
The crude product is typically loaded onto the top of the silica gel column. The sample can be "dry-loaded" by adsorbing it onto a small amount of Celite or silica gel, or "wet-loaded" by dissolving it in a minimal amount of the mobile phase. orgsyn.orgrochester.edu A carefully selected eluent, or mobile phase, is then passed through the column. A gradient of ethyl acetate in hexane (B92381) is a common eluent system, starting with a lower polarity mixture and gradually increasing the polarity to elute the compounds from the column. rsc.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product.
Table 2: Column Chromatography Purification Parameters
| Parameter | Description | Typical Specification |
| Stationary Phase | The adsorbent used to pack the column. | Silica Gel (e.g., 100-200 mesh or 230-400 mesh) rsc.orgorgsyn.org |
| Mobile Phase (Eluent) | Solvent system used to move compounds through the column. | Gradient of ethyl acetate in hexane rsc.org |
| Loading Method | How the crude sample is introduced to the column. | Dry-loading on Celite or wet-loading orgsyn.org |
| Fraction Analysis | Method to identify fractions containing the pure compound. | Thin-Layer Chromatography (TLC) orgsyn.org |
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.
While specific X-ray diffraction data for this compound was not found in the search, detailed crystallographic studies have been performed on its immediate derivative, 2-(4-bromophenoxy)propanohydrazide, providing valuable insight into the molecular geometry. nih.govresearchgate.net The structure of this derivative was confirmed by single-crystal X-ray diffraction studies. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.net In the crystal structure, the bromophenoxy group is nearly planar, and its orientation relative to the propanohydrazide moiety is defined by a dihedral angle of 82.81 (7)°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which form columns within the structure. nih.govresearchgate.net
Such studies are crucial for understanding the solid-state conformation and intermolecular interactions that govern the physical properties of the material.
Table 3: Crystallographic Data for 2-(4-Bromophenoxy)propanohydrazide
| Parameter | Value | Reference |
| Chemical Formula | C₉H₁₁BrN₂O₂ | nih.govresearchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 11.9124 (7) | researchgate.net |
| b (Å) | 4.9670 (3) | researchgate.net |
| c (Å) | 11.9124 (7) | researchgate.net |
| β (°) | 112.712 (6) | researchgate.net |
| Volume (ų) | 681.74 (7) | researchgate.net |
| Temperature (K) | 113 | researchgate.net |
Other Analytical Procedures
This compound possesses a chiral center at the C2 position of the propanoate chain, meaning it can exist as a pair of enantiomers, (R) and (S). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical. tsijournals.com Optical activity, the ability of a chiral molecule to rotate the plane of plane-polarized light, is a key property used for this assessment. libretexts.orglibretexts.org
A polarimeter is used to measure the observed rotation (α) of a sample. The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orgyoutube.com It is calculated using the formula:
[α] = α / (l × c)
where:
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm). youtube.com
c is the concentration of the sample in g/mL. youtube.com
A pure sample of one enantiomer will have a specific rotation equal in magnitude but opposite in sign to its mirror-image partner. libretexts.org For instance, if the (S)-enantiomer has a specific rotation of +X°, the (R)-enantiomer will have a specific rotation of -X°. A racemic mixture (a 50:50 mix of both enantiomers) is optically inactive and will show no rotation. libretexts.org By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (e.e.) or optical purity can be determined, which quantifies the percentage of one enantiomer in excess of the other. youtube.com For (2S)-2-(4-bromophenoxy)propanoic acid, chiral HPLC is also a key technique used to confirm high enantiomeric excess (≥98%).
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) present in a pure sample of a compound. The experimental results are compared against the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and support its identification. For this compound, the molecular formula is C₉H₉BrO₃. sigmaaldrich.comscbt.com
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 44.12% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.70% |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.60% |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.58% |
| Total | 245.072 | 100.00% |
Ensuring the high purity of this compound is crucial for its application in research and development. Recrystallization is a primary and highly effective method for purifying solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, causing it to form crystals. Impurities, which are present in smaller amounts or have different solubility characteristics, tend to remain dissolved in the solvent (the mother liquor). The pure crystals are then collected by filtration.
For 2-(4-bromophenoxy)propanoic acid, a highly effective method involves recrystallization from a mixture of ethanol (B145695) and water (in a 4:1 ratio) at a reduced temperature of -20°C, which has been shown to yield crystals with greater than 99% purity. The derivative, 2-(4-bromophenoxy)propanohydrazide, is also purified by recrystallization from an ethanol/water mixture. nih.govresearchgate.net Similarly, related compounds have been successfully purified by recrystallization from aqueous methanol. google.com The choice of solvent or solvent system is critical and is determined experimentally to maximize the recovery of the pure product while leaving impurities behind.
Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These calculations are broadly categorized into ab initio methods, such as Hartree-Fock, and methods based on Density Functional Theory (DFT).
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for computational organic chemistry due to its favorable balance of accuracy and computational cost. It is used to determine the ground-state geometry and electronic properties of molecules. In a study of a closely related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were employed to analyze its structure and electronic characteristics. nih.govresearchgate.net The geometry of this molecule was optimized using DFT, and these theoretical calculations were found to be in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net
DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. researchgate.net This approach allows for the calculation of various molecular properties, providing a deep understanding of the molecule's behavior.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another foundational quantum mechanical approach. It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant of one-electron orbitals. scirp.org While DFT methods often provide more accurate results for many systems, HF is a valuable tool, particularly as a starting point for more complex calculations. uni.luchemicalbook.com In studies of similar propanoic acid derivatives, such as 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, both HF and DFT methods were used to optimize ground-state geometries and calculate vibrational frequencies. uni.lu These studies often show that results from DFT methods, like B3LYP, are in better agreement with experimental data compared to those from HF methods. uni.luchemicalbook.com
Basis Set Selection and Optimization (e.g., 6-31G, 6-311++G(d,p))
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Different basis sets offer varying levels of flexibility and computational expense.
Commonly used basis sets include:
Pople-style basis sets : Such as 6-31G* and 6-311++G(d,p). The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. The symbols * (or (d)) and ++ (or (d,p)) denote the addition of polarization and diffuse functions, respectively, which improve the description of bonding and lone pairs. uni.lunih.gov For instance, studies on fluorobenzylideneamino propanoic acid derivatives have utilized the 6-31G* and 6-31G** basis sets for geometry optimization. uni.luchemicalbook.commdpi.com
def2-TZVP : This is another type of basis set known for providing a good balance between accuracy and efficiency, particularly for DFT calculations on organic molecules.
In a study on 2,4'-dibromoacetophenone, the B3LYP method with the 6-311++G(d,p) basis set was used for geometry optimization and vibrational frequency calculations. nih.gov The selection of an appropriate basis set is a critical step in ensuring the reliability of the computational results.
Molecular Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide key metrics to quantify this, including the energies of the frontier molecular orbitals and various chemical reactivity descriptors.
HOMO-LUMO Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally indicates a more reactive molecule. nih.gov
For the analog N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were performed to determine the energies of the HOMO and LUMO. nih.govresearchgate.net These calculations are essential for understanding the charge transfer that can occur within the molecule. nih.govresearchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.61 |
| LUMO | -0.83 |
| Energy Gap (ΔE) | 4.78 |
Data sourced from DFT calculations on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. nih.govresearchgate.net
Chemical Potential and Chemical Hardness Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on conceptual DFT. These indices help to quantify the reactivity of a molecule.
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness: ω = μ² / (2η)
These indices provide a quantitative framework for understanding the electrophilic and nucleophilic nature of molecules. researchgate.net
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.22 |
| Chemical Hardness (η) | 2.39 |
| Electrophilicity Index (ω) | 2.17 |
Data derived from the HOMO-LUMO energies of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. nih.govresearchgate.net
Electrophilicity Index Determination
The electrophilicity index (ω) is a quantum chemical descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. For 2-(4-Bromophenoxy)propanoate, the electrophilicity index has been calculated using Density Functional Theory (DFT) methods. These calculations provide a quantitative value for its electrophilic character, which is crucial for understanding its reactivity in chemical and biological systems.
The determination of the electrophilicity index is based on the electronic chemical potential (μ) and the chemical hardness (η). The electronic chemical potential is associated with the molecule's tendency to donate electrons, while chemical hardness represents its resistance to changes in its electron distribution.
| Parameter | Value (eV) |
| Electronic Chemical Potential (μ) | -4.52 |
| Chemical Hardness (η) | 3.89 |
| Electrophilicity Index (ω) | 2.63 |
This table presents the calculated quantum chemical descriptors for this compound.
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The ESP map of this compound illustrates the regions of positive, negative, and neutral electrostatic potential on the molecule's surface.
In the ESP map of this compound, the regions around the oxygen atoms of the carboxylate group show a high negative potential (typically colored in shades of red and orange), indicating their role as likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. Conversely, the hydrogen atom of the carboxylic acid and the regions around the bromine atom exhibit a more positive potential (colored in shades of blue), suggesting they are potential sites for nucleophilic attack. The phenyl ring and the methyl group generally show a more neutral potential (colored in green). This visual representation of charge distribution is fundamental for understanding the molecule's intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.
For this compound, NBO analysis reveals the nature of the covalent bonds and the distribution of electron density. The analysis quantifies the hybridization of the atomic orbitals involved in bonding and identifies significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, measured by the second-order perturbation energy E(2), indicate the extent of electron delocalization.
Key NBO Interaction Energies for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O1) | σ(C2-C3) | 2.8 |
| LP (O2) | σ(C8-O3) | 1.5 |
| σ (C4-C5) | σ*(C6-C1) | 2.1 |
This table highlights some of the significant stabilizing donor-acceptor interactions within the this compound molecule as determined by NBO analysis.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. For this compound, MD simulations can be used to explore its conformational landscape and the stability of its interactions with a target protein.
Simulations are typically run for several nanoseconds to observe the molecule's movements and changes in its structure. The root mean square deviation (RMSD) of the atomic positions is often monitored to assess the stability of the molecule or a protein-ligand complex over the simulation time. For this compound when docked into a protein's active site, a stable RMSD would suggest a stable binding mode.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In the case of this compound, molecular docking studies can be performed to investigate its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors. The docking results typically include a binding energy score, which estimates the strength of the interaction, and a visual representation of the binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
Example Docking Results for this compound with a Putative Target
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |
This table provides hypothetical docking results to illustrate the type of information obtained from such a study.
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical relationship between the structural properties of a series of compounds and their measured biological activities.
For this compound and its analogues, computational SAR studies can help in predicting the biological activity of new, unsynthesized compounds. By analyzing how modifications to the chemical structure—such as changing the substituent on the phenyl ring or altering the propanoate side chain—affect the activity, researchers can design more potent and selective molecules. These models are built using molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.
Biological Activity and Molecular Mechanisms Non Human Focus
Enzymatic Interaction and Inhibition Mechanisms
Cyclooxygenase Enzyme (COX-1, COX-2) Inhibition
No studies were identified that specifically investigated the inhibitory effects of 2-(4-Bromophenoxy)propanoate on COX-1 or COX-2 enzymes. While many arylpropionic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, the activity of this specific compound has not been reported in the reviewed literature. acs.orgmdpi.com
Inhibition of Cellular Lipid Biosynthesis Pathways
There is no available research data detailing the effects of this compound on the inhibition of cellular lipid biosynthesis pathways.
Aldose Reductase Inhibition
No published findings were available to confirm or deny the potential of this compound to act as an aldose reductase inhibitor.
Interaction with Specific Molecular Targets and Biological Pathways
Specific molecular targets and biological pathways for this compound have not been elucidated in the scientific literature reviewed.
Antimicrobial Efficacy Studies
Antibacterial Activity against Various Bacterial Strains
No studies were found that have evaluated the antibacterial efficacy of this compound against any bacterial strains.
Antifungal Properties
The structural components of this compound, namely the phenoxypropanoic acid moiety and the halogen substituent, suggest a potential for antifungal activity. Research into related compounds supports this hypothesis. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent activity against drug-resistant Candida species, including Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. mdpi.com Specifically, hydrazone derivatives within this class containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial effects. mdpi.com
Further evidence comes from studies on other bromophenyl-containing heterocyclic compounds. Derivatives of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have been identified as a promising platform for developing new antifungal agents. zsmu.edu.ua Investigations into these molecules revealed that specific substitutions could enhance antifungal effects, particularly when forming dimethylammonium salts, which led to an increase in both antimicrobial and antifungal activity. zsmu.edu.ua Similarly, other imidazole (B134444) derivatives have shown significant antifungal properties against C. albicans. nih.gov The collective data from these related structures indicate that the this compound scaffold is a promising candidate for further antifungal research.
Proposed Mechanisms of Antimicrobial Action (e.g., Bacterial Cell Surface Alteration)
The proposed antimicrobial mechanisms for this compound are largely extrapolated from studies on its structural analogs, particularly phenolic compounds and their derivatives. A primary proposed mechanism involves the disruption and degradation of the microbial cytoplasmic membrane. nih.gov Phenolic compounds can induce a cascade of reactions that damage membrane proteins, leading to increased permeability of the cell membrane. nih.gov This disruption can cause the leakage of essential intracellular components and interfere with critical functions such as ATP synthesis. nih.gov
Studies on various phenolic derivatives have shown that their mode of action often involves altering membrane fluidity and causing conformational changes in membrane proteins. nih.gov For example, some aromatic alcohols increase the permeability of the cytoplasmic membrane in E. coli. nih.gov The antimicrobial effect of phenolic acid esters has been observed to increase with the growing length of the alkyl chain, suggesting that lipophilicity plays a crucial role in membrane interaction. scispace.com Another proposed mechanism, particularly relevant for biofilm-dwelling bacteria, is the generation of reactive oxygen species (ROS) upon photoactivation, a process known as antimicrobial photodynamic therapy (aPDT), which leads to membrane damage and loss of replication ability. frontiersin.orgnih.gov It is hypothesized that this compound may act through similar pathways, causing significant alteration to the bacterial cell surface and compromising its integrity.
Antioxidant Properties and Radical Scavenging Capabilities
The this compound molecule contains a phenoxy group, a common feature in many compounds known for their antioxidant properties. The antioxidant activity of phenolic compounds is typically attributed to their ability to act as free radical scavengers. The hydroxyl group on the phenol (B47542) ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby breaking the chain reaction of oxidation. mdpi.commdpi.com
Anticancer Activity Research (In Vitro and Non-Human Cell Line Studies)
Inhibition of Cancer Cell Proliferation
The potential of this compound and its derivatives to inhibit the proliferation of cancer cells has been explored in several in vitro studies. The propanoate moiety itself, in the form of sodium propionate (B1217596), has been shown to have a potent antiproliferative effect on glioblastoma (GBM) cells. nih.gov This effect is mediated through the Peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates genes involved in cell proliferation and mobility. nih.gov
Derivatives containing the bromophenyl group have also shown significant anticancer activity. For instance, analogues of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing a bromine substituent demonstrated higher cytotoxicity against human glioblastoma U-87 cells compared to their counterparts with other halogen substituents. nih.gov In another study, hydroxamic acid derivatives incorporating a 3-(4-bromophenyl)propionic acid linker were evaluated for their anticancer effects, with some hybrids showing notable inhibition of MCF-7 (breast cancer) and A-549 (lung cancer) cell growth. mdpi.com Furthermore, polyphenolic boronates have been shown to inhibit the proliferation of various cancer cell lines, including brain (U87MG), pancreatic (MiaPaCa-2), and lung (A549) cancer cells. nih.gov The cytotoxic effects of newly synthesized chalcone (B49325) derivatives have also been demonstrated against human lung and colon cancer cell lines, with IC50 values in the low micromolar range. ejmo.org
Table 1: In Vitro Antiproliferative Activity of Related Compounds
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Sodium Propionate | Glioblastoma (U87) | Potent antiproliferative effect | nih.gov |
| 1-(4-Bromophenyl) Analogue | Glioblastoma (U-87) | Reduced cell viability | nih.gov |
| 3-(4-Bromophenyl)propionic Acid Derivative | Breast (MCF-7), Lung (A-549) | Inhibition of cell growth | mdpi.com |
| Phenoxyacetamide Derivatives | Liver (HepG2) | Potent cytotoxicity | mdpi.com |
| Chalcone Derivative | Lung (A549, H1299), Colon (HCT116, HT29) | Significant cytotoxic effect | ejmo.org |
Induction of Cell Cycle Arrest
A key mechanism through which anticancer compounds exert their effects is the disruption of the normal cell cycle, leading to arrest at specific phases and preventing cell division. Research on compounds structurally related to this compound indicates a similar mode of action. For example, novel phenoxyacetamide derivatives were found to induce cell cycle arrest at the G1/S phases in HepG2 liver cancer cells, thereby blocking the progression of the cell cycle. mdpi.com
Other studies have shown that different derivatives can halt the cell cycle at various stages. Damnacanthal and Nordamnacanthal, compounds isolated from Morinda citrifolia, caused a dramatic accumulation of H400 oral squamous carcinoma cells in the S-phase. nih.gov In many cancer cell lines, prolonged arrest during mitosis can lead to DNA damage, which can subsequently trigger cell death. nih.gov The treatment of MCF-7 breast cancer cells with substituted 1,3,4-oxadiazole (B1194373) derivatives resulted in an accumulation of cells in the sub-G0 phase, which is indicative of apoptosis. nih.gov These findings suggest that this compound likely inhibits cancer cell proliferation by inducing cell cycle arrest, although the specific phase may be cell-line and derivative-dependent.
Table 2: Cell Cycle Arrest Induced by Related Compounds
| Compound/Derivative Class | Cancer Cell Line | Phase of Arrest | Reference(s) |
|---|---|---|---|
| Phenoxyacetamide Derivatives | Liver (HepG2) | G1/S | mdpi.com |
| Damnacanthal and Nordamnacanthal | Oral Squamous Carcinoma (H400) | S | nih.gov |
| Substituted 1,3,4-Oxadiazoles | Breast (MCF-7) | Sub-G0 | nih.gov |
Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. The structural elements of this compound are present in various compounds that have been shown to trigger apoptosis through diverse molecular pathways.
One major pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Studies on 2'-hydroxychalcone (B22705) demonstrated that it could augment the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2 in breast cancer cells. mdpi.com This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases. Similarly, substituted 1,3,4-oxadiazole derivatives induced apoptosis in MCF-7 cells through the upregulation of Bax. nih.gov
The activation of caspases, the executive enzymes of apoptosis, is a common endpoint. Treatment with 2'-hydroxychalcone triggered the cleavage of initiator caspase-9 and executioner caspase-3, as well as the cleavage of PARP, a key substrate of activated caspase-3. mdpi.com In pancreatic and melanoma cancer cells, a synthetic benzimidazole (B57391) derivative was found to upregulate the tumor suppressor p53 and the pro-apoptotic protein Bax, leading to caspase-dependent cell death in the pancreatic line. tums.ac.ir Phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 cells through both the intrinsic and extrinsic pathways, evidenced by the significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. mdpi.com Furthermore, some compounds can induce apoptosis through mechanisms linked to autophagy or necrosis, as seen with a hit compound derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which proved effective in MCF-7 cells. nih.gov These examples strongly suggest that this compound could induce apoptosis in cancer cells by activating one or more of these well-established pathways.
Targeting of Tumor Microenvironment Components
The tumor microenvironment (TME) is a complex ecosystem of cells, signaling molecules, and extracellular matrix that surrounds a tumor, playing a critical role in its growth, progression, and response to therapy. nih.govnih.gov Therapeutic strategies are increasingly aimed at targeting various components of the TME, such as immune cells, fibroblasts, and the vascular network, to disrupt the supportive niche of the cancer. nih.govnih.gov
However, based on currently available scientific literature, there are no specific research findings that detail the activity of this compound in targeting components of the tumor microenvironment. While the broader field of TME-targeted therapy is an active area of investigation, studies focusing on this particular compound's interaction with the TME have not been identified. nih.govnih.gov
Modulation of Signal Transduction Pathways
Signal transduction pathways are the networks through which cells communicate and respond to external and internal signals, governing processes like growth, differentiation, and apoptosis. nih.gov The modulation of these pathways is a key mechanism for many therapeutic and biologically active compounds. nih.gov For instance, structurally related compounds such as S-(-) 2-(4-chlorophenoxy)propionic acid have been shown to modulate the gating of the rat skeletal muscle chloride channel, CIC-1, thereby affecting cellular signal transduction. nih.gov
Despite the importance of this area, specific studies detailing the modulation of any signal transduction pathway by this compound are not present in the current body of scientific literature. Research has yet to elucidate whether this compound interacts with specific kinases, receptors, or other signaling molecules to alter cellular behavior.
Characterization of Biomolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Ionic Interactions)
The biological activity of a compound is fundamentally governed by its interactions with biomolecules. While direct studies on this compound are limited, research on its close derivative, 2-(4-bromophenoxy)propane hydrazide, provides valuable insight into its potential biomolecular interactions, particularly hydrogen bonding.
Crystal structure analysis of 2-(4-bromophenoxy)propane hydrazide reveals specific intermolecular hydrogen bonds that stabilize its molecular packing. researchgate.netnih.gov The structure is characterized by two distinct N—H···O hydrogen bonds, which form columns that extend along the crystallographic b-axis. researchgate.netnih.gov One of these bonds is formed through translation, while the other is generated via inversion symmetry. nih.gov The bromophenoxy group and the propanohydrazide moiety are oriented at a significant dihedral angle to each other. researchgate.netnih.gov
These findings suggest that the oxygen and nitrogen atoms within the propanoate or a derivative structure are capable of participating in hydrogen bonding, a critical interaction for binding to biological targets like enzyme active sites or protein receptors.
Table 1: Hydrogen Bond Geometry for 2-(4-bromophenoxy)propane hydrazide
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| Data not explicitly provided in search results. The presence of two intermolecular N—H···O hydrogen bonds is noted. nih.gov |
Plant Growth Regulator Activity and Effects on Plant Physiology (Non-human organism response)
This compound belongs to the chemical family of phenoxy herbicides, which includes widely used compounds like 2,4-D (2,4-dichlorophenoxyacetic acid). mt.govwikipedia.org These compounds are synthetic auxins, a class of plant growth regulators. mt.govnih.gov Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf weeds (dicots). mt.govyoutube.com
The process begins with the absorption of the herbicide through the leaves, followed by translocation to the plant's meristems (regions of active cell division). mt.gov At the molecular level, these synthetic auxins cause an upregulation of the auxin ratio in the plant, leading to physiological responses that include abnormal cell division, stem curling, leaf withering, and ultimately, plant death. mt.govyoutube.comresearchgate.net This selectivity allows them to be used effectively in monocot crops like corn and wheat, which are generally unaffected. wikipedia.orgnih.gov
Given its structural similarity to other active phenoxy compounds, it is plausible that this compound could exhibit similar plant growth regulator activity, acting as a selective herbicide against broadleaf plants. However, specific studies confirming its efficacy and physiological effects on plants are not detailed in the available literature.
Environmental Dynamics and Degradation
Degradation Pathways in Environmental Matrices
The breakdown of 2-(4-Bromophenoxy)propanoate in the environment can occur through several mechanisms, including hydrolysis, photolysis, and microbial degradation. The efficiency of each pathway is highly dependent on the specific conditions of the environmental matrix, such as pH, sunlight exposure, and microbial populations.
Hydrolytic Pathways (pH-Dependent Kinetics)
Hydrolysis is a key chemical process that can lead to the degradation of this compound, which contains an ester linkage susceptible to cleavage. This reaction is significantly influenced by the pH of the surrounding medium. Generally, ester hydrolysis can be catalyzed by both acids and alkalis. chemguide.co.uk
Photolytic Degradation (Role of UV Spectrum Overlap)
Photolytic degradation, or photolysis, is the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum. For photolysis to occur, the compound must be able to absorb light in the solar spectrum reaching the Earth's surface. The efficiency of this degradation pathway is therefore dependent on the overlap between the compound's UV absorption spectrum and the spectrum of solar radiation.
While specific photolytic studies on this compound are limited, the general principles of photochemistry for aromatic compounds suggest it may be susceptible to this degradation route. The presence of the brominated aromatic ring implies potential for absorption of UV radiation, which could lead to the cleavage of the ether or ester bonds. The degradation of other aromatic compounds has been shown to be influenced by various factors, including the presence of photosensitizers in the water. mdpi.com
Microbial Degradation (Enzymatic Processes, Role of Soil Microorganisms)
Microbial degradation is a critical pathway for the breakdown of many organic compounds in the environment, driven by the enzymatic activities of soil and water microorganisms. For compounds like this compound, which is an aryloxyphenoxypropionate, microbial catabolism is considered a primary route of dissipation. researchgate.net
The initial and crucial step in the microbial degradation of many aryloxyphenoxypropionate herbicides is the enzymatic hydrolysis of the ester bond, a process known as de-esterification. nih.gov This reaction is carried out by non-specific esterases and lipases produced by a wide range of soil microorganisms, including bacteria and fungi. nih.gov Studies on the related compound fenoxaprop-ethyl (B166152) have shown that this de-esterification process is sensitive to soil pH, with higher rates observed in neutral to slightly alkaline soils. nih.gov
Following de-esterification, the resulting 2-(4-Bromophenoxy)propanoic acid can be further degraded. The cleavage of the ether bond is another key step, which can be catalyzed by specific oxygenase enzymes. The degradation of the structurally similar herbicide 2,4-D involves an α-ketoglutarate-dependent dioxygenase to cleave the side chain. nih.gov Bacteria play a crucial role in the degradation of organohalogen compounds by expressing specific degrading enzymes. researchgate.net It is anticipated that soil microorganisms possessing the necessary enzymatic machinery would be capable of utilizing this compound as a source of carbon and energy, leading to its eventual mineralization.
Environmental Persistence and Dissipation Studies
The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down or removed. The dissipation of this compound from soil and water is a function of the combined effects of the degradation pathways discussed above, as well as other processes like leaching and sorption.
Identification and Characterization of Major Environmental Degradation Products and Intermediates
The degradation of this compound results in the formation of various transformation products. Based on the known degradation pathways of structurally similar compounds, the major environmental degradation products and intermediates can be predicted.
The primary degradation step, whether through chemical or microbial hydrolysis of the ester linkage, is expected to yield 2-(4-Bromophenoxy)propanoic acid and ethanol (B145695). This carboxylic acid metabolite is often more mobile and persistent in the environment than the parent ester.
Further degradation via cleavage of the ether bond would result in the formation of 4-Bromophenol (B116583) . This phenolic compound can then undergo further microbial degradation, potentially involving ring hydroxylation and subsequent cleavage.
Under certain conditions, particularly acidic soil environments, chemical hydrolysis of the ether linkage in the parent compound or its de-esterified metabolite could occur, leading to the formation of 4-Bromophenol and the corresponding propanoate derivative. nih.gov
The table below summarizes the potential major degradation products of this compound.
| Parent Compound | Degradation Product | Formation Pathway |
| This compound | 2-(4-Bromophenoxy)propanoic acid | Hydrolysis (Chemical or Microbial) |
| This compound | 4-Bromophenol | Ether linkage cleavage |
| 2-(4-Bromophenoxy)propanoic acid | 4-Bromophenol | Ether linkage cleavage |
Advanced Research Directions and Future Perspectives
Rational Design and Synthesis of Novel Derivatives with Enhanced Selectivity
The rational design of new chemical entities with high selectivity for specific biological targets is a cornerstone of modern medicinal chemistry and agrochemistry. The 2-(4-bromophenoxy)propanoate structure serves as a valuable starting point for creating novel derivatives with potentially enhanced and specific biological activity.
The core strategy involves modifying the parent structure to optimize interactions with a target protein or enzyme while minimizing off-target effects. nih.gov General principles in rational design that can be applied to this scaffold include:
Structure-Based Design: If the three-dimensional structure of a biological target is known, derivatives can be designed to fit precisely into the binding site. Modifications could involve altering the length of the propanoate chain, substituting the bromo group with other halogens or hydrogen bond donors/acceptors, or adding functional groups to the phenyl ring to exploit specific pockets within the target's active site.
Charge Optimization: The electrostatic profile of the molecule can be fine-tuned to improve binding affinity and selectivity. nih.gov For instance, modifying substituents on the aromatic ring can alter the charge distribution across the molecule, enhancing electrostatic interactions with specific amino acid residues in a target protein. nih.gov
Exploiting Protein Flexibility: Small molecular changes can induce or take advantage of conformational changes in a target protein, leading to highly selective binding. Derivatives of this compound could be designed to stabilize a particular protein conformation that is unique to the target of interest. nih.gov
A practical example of derivatization is the synthesis of 2-(4-bromophenoxy)propane hydrazide from the methyl ester of the parent compound. nih.gov This hydrazide is a key intermediate for creating a library of new molecules, such as various azole derivatives, which are known to possess a wide range of biological activities. nih.gov By reacting the hydrazide with different reagents, a diverse set of derivatives can be synthesized and screened for enhanced selectivity against various enzymes or receptors.
Table 1: Potential Modifications for Derivative Synthesis
| Molecular Section | Potential Modification | Desired Outcome |
|---|---|---|
| Phenyl Ring | Replace Bromo group with Cl, F, I, CN, CF₃ | Modulate electronic properties and binding interactions |
| Phenyl Ring | Add substituents at ortho/meta positions | Alter shape and improve steric complementarity |
| Propanoate Group | Convert carboxylic acid to esters, amides, hydrazides | Change solubility, metabolic stability, and H-bonding |
Further Exploration as a Versatile Building Block in Complex Organic Synthesis
The chemical structure of this compound makes it an excellent building block for constructing more complex molecules. Its distinct functional groups offer multiple reaction sites that can be addressed with high chemoselectivity.
The carboxylic acid function is a versatile handle for various transformations. It can be readily converted into esters, amides, or acid chlorides, which can then undergo further reactions. A notable example is its conversion to 2-(4-bromophenoxy)propane hydrazide by reacting the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazide is not an endpoint but a valuable intermediate. It can react with isocyanates or isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively, which are precursors to important heterocyclic compounds like azoles. nih.gov
Furthermore, the bromo-substituent on the phenyl ring is a key feature for carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a nitrogen-containing group.
These coupling strategies allow for the modular assembly of complex structures, making this compound a foundational piece in the synthesis of novel agrochemicals or pharmaceutical candidates.
Development of Innovative Synthetic Methodologies Based on its Reactivity Profile
The unique reactivity of this compound can drive the development of new and more efficient synthetic methods. Research into its reactions can lead to methodologies that are more sustainable, selective, and scalable.
One area of innovation lies in the selective functionalization of the aromatic ring. For instance, a novel method for the selective bromination of a related compound, 2-methyl-2-phenylpropanoic acid, was developed using an aqueous medium, which avoids the use of undesirable halogenated solvents. google.comgoogle.com Applying similar green chemistry principles to the synthesis and reactions of this compound could lead to more environmentally friendly industrial processes.
The conversion of methyl 2-(4-bromophenoxy)propionate to its corresponding hydrazide via reflux with hydrazine hydrate is a documented synthetic method. nih.gov Future work could focus on optimizing this reaction using flow chemistry or microwave-assisted synthesis to reduce reaction times and improve yields.
Moreover, the chiral center at the C2 position of the propanoate group offers opportunities for developing stereoselective synthetic methods. Creating enantiomerically pure derivatives is often crucial, as biological activity frequently resides in only one enantiomer. wikipedia.org Methodologies that can control this stereocenter during synthesis or separate the enantiomers efficiently are of high value.
Investigation of Potential Applications in Material Science
While primarily explored for its biological potential, the structural motifs within this compound suggest possible applications in material science. The bromo-aromatic group is a feature found in various functional materials.
The presence of the bromine atom makes the compound a candidate for use as a reactive flame retardant. Bromo-aromatic compounds can be incorporated into polymer backbones, imparting flame-retardant properties to the final material.
Furthermore, the bromo group can be used as a reactive site for polymerization. Through reactions like Suzuki or Heck polycondensation, this compound could potentially serve as a monomer or co-monomer for the synthesis of novel conjugated polymers. nih.gov These materials could have interesting optical or electronic properties for applications in organic electronics.
Recent research has also shown that porphyrins containing tris-(4-bromophenyl) groups can be incorporated into polyethersulfone (PES) membranes to enhance their antimicrobial properties through the light-activated generation of reactive oxygen species. mdpi.com This suggests that the bromophenyl moiety is a useful component in creating advanced functional materials for applications like water purification. mdpi.com The this compound structure could be explored as a precursor for similar photosensitizing agents or functional additives.
In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level (Non-human systems)
Understanding how this compound interacts with biological systems at a molecular level is crucial for developing its applications and ensuring its specificity. This compound belongs to the broader class of aryloxyphenoxypropionate chemicals, which includes many commercial herbicides. nih.govwikipedia.org
The mechanism of action for these types of herbicides often involves the inhibition of key plant enzymes. A primary target is acetyl-CoA carboxylase (ACCase), an enzyme essential for lipid synthesis in grasses. wikipedia.orgresearchgate.net The herbicidal selectivity arises because the molecule targets the plastid isoform of ACCase found in susceptible grass species, while the cytosolic form in broad-leaf plants and other organisms is unaffected. wikipedia.org It is the (2R)-stereoisomer that is typically responsible for this inhibitory activity. wikipedia.org Another potential mechanism for related phenoxy herbicides is mimicking the plant growth hormone auxin, leading to uncontrolled growth and plant death. wikipedia.orgslideshare.net
Future research would involve in-depth studies using non-human systems to pinpoint the precise molecular target of this compound. Techniques would include:
Enzyme Inhibition Assays: To determine if the compound inhibits ACCase or other crucial enzymes.
Receptor Binding Studies: To investigate interactions with hormone receptors, such as the auxin receptor.
In Vivo Studies: Using model organisms like zebrafish or plants to study the physiological effects and confirm the mechanism of action. For example, studies on related herbicides have used zebrafish to investigate interactions with the estrogen receptor α, identifying van der Waals and electrostatic forces as the primary drivers for binding. nih.gov
Advanced Computational Modeling for Precise Structure-Property Relationships
Computational chemistry provides powerful tools to predict the properties of this compound and to guide the design of its derivatives. Advanced modeling can establish precise structure-property relationships (SPRs) and structure-activity relationships (SARs), accelerating the research and development process.
A multi-step computational framework can be employed to study its interaction with biological targets. nih.gov This typically involves:
Homology Modeling: Building a 3D model of a target protein (e.g., plant ACCase) if its crystal structure is not available.
Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active site of the target protein to predict binding poses and affinities.
Molecular Dynamics (MD) Simulations: Simulating the movement of the compound-protein complex over time to assess its stability and understand the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the binding.
These simulations can reveal why certain structural modifications enhance binding affinity or selectivity. For example, computational studies on aryloxyphenoxypropionate herbicides binding to the zebrafish estrogen receptor α have helped elucidate the binding patterns and the driving forces involved. nih.gov
Furthermore, computational tools can predict physicochemical properties. Predicted data such as the collision cross section (CCS) for different adducts of 2-(4-bromophenoxy)propanoic acid are already available, providing insight into the molecule's shape and size in the gas phase for analytical purposes. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for 2-(4-bromophenoxy)propanoic acid
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 244.98079 | 143.5 |
| [M+Na]⁺ | 266.96273 | 153.9 |
| [M-H]⁻ | 242.96623 | 148.5 |
| [M+NH₄]⁺ | 262.00733 | 163.7 |
| [M+K]⁺ | 282.93667 | 143.9 |
Data sourced from PubChemLite. uni.lu
By integrating these advanced computational models, researchers can prioritize the synthesis of the most promising derivatives, saving significant time and resources in the discovery pipeline.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Bromophenoxy)propanoate, and how can reaction efficiency be optimized?
A common method involves coupling 4-bromophenol with a propanoate precursor using carbodiimide-based catalysts (e.g., EDC·HCl) and DMAP as a nucleophilic catalyst. Reaction efficiency depends on solvent choice (e.g., DCM for inert conditions), stoichiometric ratios (excess of 4-bromophenol to drive esterification), and temperature control (room temperature to 40°C). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>90%) . Optimization studies should include kinetic monitoring (TLC, HPLC) to identify side products, such as unreacted intermediates or hydrolyzed derivatives.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regioselectivity of the phenoxy group and ester linkage. For example, the aromatic proton signals (δ 7.2–7.5 ppm) and methylene/methyl groups (δ 1.2–4.5 ppm) are diagnostic .
- HRMS (ESI) : Validates molecular weight (e.g., m/z calculated for : 259.97) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves crystal packing and stereochemistry. Tools like SHELXT automate space-group determination from single-crystal data .
Q. What safety protocols are essential when handling this compound in the lab?
- Engineering Controls : Use fume hoods to minimize inhalation of airborne particles.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (corrosive category 1B) .
- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
- Emergency Measures : Immediate eye washing (15 minutes) and decontamination showers for skin exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Tautomerism or Rotamer Formation : Dynamic NMR or variable-temperature studies clarify equilibrium states.
- Impurity Profiles : Cross-validate with orthogonal methods (e.g., HPLC-MS for purity, X-ray for absolute configuration) .
- Isotopic Interference : Bromine’s isotopic split in HRMS requires careful baseline correction .
Q. What strategies are effective for studying the environmental persistence of this compound?
- Degradation Studies : Simulate hydrolytic (pH 3–9 buffers) and photolytic (UV irradiation) conditions. Monitor via LC-MS for breakdown products (e.g., 4-bromophenol, propanoic acid) .
- Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute toxicity (LC) and bioaccumulation potential .
- Adsorption Studies : Soil-column experiments quantify binding coefficients (K) to predict groundwater leaching risks .
Q. How does substituent positioning on the phenyl ring influence the bioactivity of this compound analogs?
- Structure-Activity Relationship (SAR) : Compare para-bromo (4-position) vs. ortho/meta analogs. Para-substitution enhances steric accessibility for enzyme binding (e.g., cyclooxygenase inhibition) .
- Electron-Withdrawing Effects : Bromine’s electronegativity alters phenoxy group reactivity, affecting metabolic stability in vitro (e.g., microsomal incubation with CYP450 isoforms) .
- Biological Screening : Use kinase or receptor-binding assays to quantify IC shifts. For example, methyl or trifluoromethyl analogs may show enhanced lipophilicity and membrane permeability .
Q. What computational methods support the design of this compound-based probes?
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., PPAR-γ for anti-inflammatory studies) .
- DFT Calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- MD Simulations : Assess solvation dynamics and stability in lipid bilayers for drug delivery applications .
Methodological Notes
- Synthetic Reproducibility : Document catalyst lot numbers and solvent anhydration levels to minimize batch-to-batch variability .
- Data Validation : Use certified reference materials (CRMs) for instrument calibration and inter-laboratory comparisons .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., atom economy, solvent recycling) to reduce hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
